molecular formula C19H22N2O5S B2813792 N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 306289-48-5

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2813792
CAS No.: 306289-48-5
M. Wt: 390.45
InChI Key: JTHLXJMLQGWRLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is 390.45.


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Ethoxy-N-(3-ethoxyphenyl)benzamide, are as follows :

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of related benzamide derivatives and their structural characterization. Studies have focused on the condensation reactions involving aniline derivatives with benzoyl chloride in aqueous media, leading to the formation of N-(3-hydroxyphenyl) benzamide and its derivatives. These compounds were further modified to explore their pharmacological activities, emphasizing the versatility and reactivity of benzamide-based compounds in synthetic chemistry (Abbasi et al., 2014). Additionally, the crystal structure and biological activity of morpholino-indazole derivatives have been investigated, highlighting the importance of structural analysis in understanding the biological potential of these compounds (Jiu-Fu Lu et al., 2017).

Pharmacological Potential

Several studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For example, aromatic sulfonamide inhibitors of carbonic anhydrases have been prepared, demonstrating the potential of benzamide and sulfonamide moieties in developing inhibitors for specific enzymes. These inhibitors show varied activities against different isoforms of carbonic anhydrase, which is crucial in physiological processes such as respiration and acid-base balance (Supuran et al., 2013). Additionally, the synthesis of quinazoline derivatives carrying the benzamide moiety has been explored for their diuretic and antihypertensive properties, further underscoring the therapeutic relevance of benzamide-based compounds (Mujeeb Ur Rahman et al., 2014).

Enzyme Inhibition and Anti-inflammatory Activities

Benzamide derivatives have been synthesized to act as enzyme inhibitors, targeting cyclooxygenase enzymes for their analgesic and anti-inflammatory activities. Novel heterocyclic compounds derived from benzamide-based frameworks have shown promising results as COX inhibitors, with significant analgesic and anti-inflammatory effects, indicating the potential of these compounds in pain management and inflammation reduction (Abu‐Hashem et al., 2020).

Antitumor Activity

Research into morpholino-indazole derivatives, including those related to N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide, has shown significant antitumor activities. These compounds inhibit the proliferation of cancer cell lines, suggesting their potential application in cancer therapy (X. Ji et al., 2018).

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLXJMLQGWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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